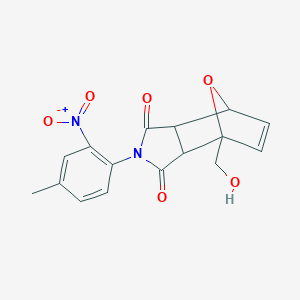
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Epoxyqueuosine (oQ) and is a derivative of queuosine, a naturally occurring nucleoside found in tRNA.
作用机制
The mechanism of action of Epoxyqueuosine involves the inhibition of the enzyme tRNA-guanine transglycosylase (TGT). TGT is responsible for the modification of queuosine in tRNA, and the inhibition of this enzyme leads to the accumulation of queuosine in tRNA. This accumulation leads to the misreading of the genetic code, which ultimately results in the inhibition of protein synthesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential anticancer properties, Epoxyqueuosine has also been studied for its effects on various biological processes. Studies have shown that Epoxyqueuosine can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and ultimately cell death. Additionally, Epoxyqueuosine has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using Epoxyqueuosine in lab experiments is its specificity towards TGT. This specificity allows for the selective inhibition of TGT without affecting other enzymes or biological processes. However, one of the limitations of using Epoxyqueuosine is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on Epoxyqueuosine. One of the most significant directions is the development of more efficient synthesis methods to increase the yield of Epoxyqueuosine. Additionally, further studies are needed to explore the potential applications of Epoxyqueuosine in other fields such as neurodegenerative diseases and infectious diseases. Finally, more studies are needed to understand the exact mechanism of action of Epoxyqueuosine and its effects on various biological processes.
合成方法
The synthesis of 4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves a multi-step process. The first step involves the protection of the amino group of queuosine, followed by the nitration of the protected queuosine. The nitro group is then reduced to an amino group, and the hydroxymethyl group is introduced through a diastereoselective reduction. The final step involves the formation of the epoxy ring through oxidation.
科学研究应用
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields. One of the most significant applications is in the field of anticancer research. Studies have shown that Epoxyqueuosine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
产品名称 |
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione |
|---|---|
分子式 |
C16H14N2O6 |
分子量 |
330.29 g/mol |
IUPAC 名称 |
7-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-4,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O6/c1-8-2-3-9(10(6-8)18(22)23)17-14(20)12-11-4-5-16(7-19,24-11)13(12)15(17)21/h2-6,11-13,19H,7H2,1H3 |
InChI 键 |
GYFLGFTWDXAQIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)










![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)